
1-Ethenyl-4-hexylbenzene
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Overview
Description
1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
1-Ethenyl-4-hexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers
Comparison with Similar Compounds
1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.
Biological Activity
Overview
1-Ethenyl-4-hexylbenzene, also known by its chemical formula C22H26, is an organic compound characterized by a benzene ring with two ethenyl groups and a hexyl chain. This structural arrangement imparts unique physical and chemical properties that have garnered interest in various scientific fields, particularly in biological and medicinal applications.
- Molecular Weight : 290.4 g/mol
- CAS Number : 32927-54-1
The compound is synthesized through reactions involving 4-ethenylbenzyl chloride and 1,6-hexanediamine, typically under basic conditions to yield high purity products suitable for research and industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in:
- Receptor Binding : The compound may bind to hormonal or neurotransmitter receptors, influencing physiological responses.
- Enzyme Modulation : It could alter the activity of enzymes involved in metabolic processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
Cytotoxicity
Preliminary assessments indicate that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism likely involves apoptosis induction or cell cycle arrest, although detailed studies focusing specifically on this compound are necessary to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antimicrobial Effects :
- Cytotoxicity Assessment :
-
Receptor Interaction Studies :
- Objective : To determine binding affinities with specific receptors.
- Findings : Initial data indicate that similar compounds can interact with estrogen and androgen receptors, which could elucidate their role in hormone-related pathways.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-Ethenyl-4-hexylbenzene, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis typically involves coupling a hexyl-substituted benzene precursor with an ethenyl group. A common method includes palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) under inert atmospheres. Key variables include catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and solvent selection (e.g., toluene or DMF). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted alkenes or homocoupled species . Optimization studies should track yield and purity using GC-MS or HPLC, with reaction kinetics analyzed via in situ NMR.
Q. How can contradictions in crystallographic data for this compound derivatives be resolved during structural validation?
Advanced Research Question
Discrepancies in crystallographic data (e.g., bond-length distortions or disordered moieties) require rigorous validation using programs like SHELX. For example, SHELXL refines structures against high-resolution data while accounting for twinning or anisotropic displacement parameters. If inconsistencies persist, complementary techniques like DFT-based geometry optimization (using Gaussian or ORCA) can validate molecular conformations. Cross-referencing with spectroscopic data (e.g., NOESY NMR for stereochemistry) is essential to resolve ambiguities .
Q. What analytical techniques are most effective for characterizing the electronic and steric effects of the hexyl and ethenyl substituents in this compound?
Basic Research Question
- UV-Vis Spectroscopy : Measures π→π* transitions to assess conjugation effects from the ethenyl group.
- Cyclic Voltammetry : Quantifies redox behavior influenced by electron-donating/withdrawing substituents.
- X-ray Diffraction (XRD) : Resolves steric interactions between the hexyl chain and aromatic ring, providing bond-angle and torsion-angle data .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate structure with reactivity .
Q. How can physiologically based pharmacokinetic (PBPK) models be adapted to study the bioaccumulation potential of this compound?
Advanced Research Question
PBPK models for analogous hydrocarbons (e.g., ethylbenzene) provide a template. Key parameters include logP (lipophilicity), metabolic clearance rates (via CYP450 enzymes), and tissue-partition coefficients. In vitro assays (e.g., hepatic microsomal stability) can parameterize metabolic pathways. Sensitivity analysis identifies critical variables (e.g., renal excretion vs. oxidative metabolism). Cross-validation with in vivo rodent studies ensures model robustness .
Q. What safety protocols are recommended for handling this compound in laboratory settings, given its potential toxicity?
Basic Research Question
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability), safety goggles, and flame-retardant lab coats.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Immediate skin decontamination with soap/water; eye exposure requires 15-minute flushing with saline .
Q. What experimental designs are suitable for investigating the compound’s interactions with biological targets, such as enzyme inhibition or receptor binding?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified receptors.
- Fluorescence Polarization : Screens for competitive displacement of labeled ligands.
- Molecular Dynamics Simulations : Predicts binding poses and residence times using force fields like AMBER.
- Dose-Response Assays : IC50/EC50 values derived from sigmoidal curve fitting (e.g., GraphPad Prism) .
Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?
Advanced Research Question
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation products via LC-QTOF-MS.
- Microbial Biodegradation : Use OECD 301B tests with activated sludge to measure biochemical oxygen demand (BOD).
- QSAR Modeling : Predict half-life in soil/water using EPI Suite or OPERA .
Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?
Basic Research Question
Properties
Molecular Formula |
C14H20 |
---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-ethenyl-4-hexylbenzene |
InChI |
InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 |
InChI Key |
LCNAQVGAHQVWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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